molecular formula C12H23NO4 B046910 (R)-3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid CAS No. 146398-18-7

(R)-3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid

Cat. No. B046910
M. Wt: 245.32 g/mol
InChI Key: XRVAMBSTOWHUMM-SECBINFHSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves stereocontrolled methods and the application of tert-butoxycarbonyl protection strategies. For example, Nadin et al. (2001) reported a practical, stereocontrolled synthesis of a hydroxyethylene dipeptide isostere corresponding to Phe–Phe, showcasing the utility of such derivatives in peptide synthesis (Nadin, Lopez, Neduvelil, & Thomas, 2001). Similarly, Bakonyi et al. (2013) developed a method for synthesizing all four stereoisomers of a related compound, highlighting the importance of reaction conditions in achieving desired stereochemistry (Bakonyi, Furegati, Kramer, La Vecchia, & Ossola, 2013).

Molecular Structure Analysis

The molecular and crystal structure of tert-butyl Nalpha-tert-butoxycarbonyl-L-(S-trityl)cysteinate was analyzed by Kozioł et al. (2001), demonstrating the stabilizing function of weak intermolecular bonding in maintaining the molecule's conformation in the solid state. This study underscores the importance of molecular structure analysis in understanding the behavior of such compounds in different environments (Kozioł, Szady, Masiukiewicz, Rzeszotarska, & Broda, 2001).

Chemical Reactions and Properties

The chemical reactivity of compounds containing the tert-butoxycarbonyl group is significant for various synthetic applications. For instance, the study by Liu et al. (2018) on the biosynthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate highlights the enzymatic activity towards tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate, demonstrating the compound's role as a key intermediate in statin synthesis (Liu, Wu, Zheng, Wang, Zhang, Jin, & Zheng, 2018).

properties

IUPAC Name

(3R)-5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-8(2)6-9(7-10(14)15)13-11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,16)(H,14,15)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRVAMBSTOWHUMM-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](CC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90427388
Record name (R)-3-tert-Butoxycarbonylamino-5-methyl-hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid

CAS RN

146398-18-7
Record name (R)-3-tert-Butoxycarbonylamino-5-methyl-hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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